![molecular formula C15H13ClF3N3O B5700632 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B5700632.png)
4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine is a chemical compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a chlorophenyl and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Analyse Des Réactions Chimiques
4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
4-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine: This compound shares the pyrimidine core but lacks the morpholine ring, which may result in different biological activities and properties.
4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of structural elements, which can confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)21-14(20-12)22-5-7-23-8-6-22/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFVSGNNSPXMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
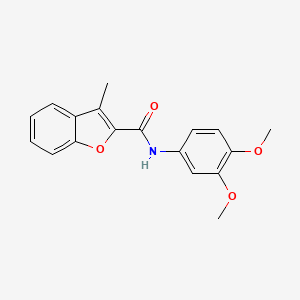
![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)
![METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE](/img/structure/B5700562.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)
![(2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B5700570.png)
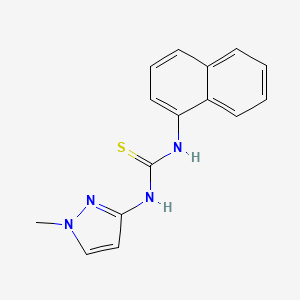
![N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5700598.png)
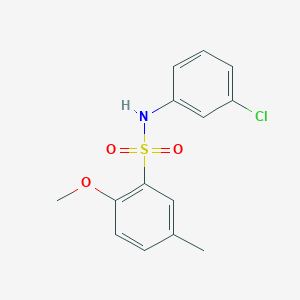
![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)
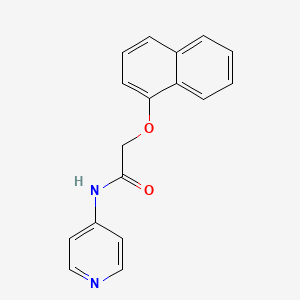
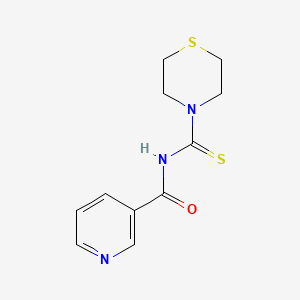
![N~1~-(2-METHOXYPHENYL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5700630.png)
![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
